REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.ClC1C=CC=C(C(OO)=[O:20])C=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:20])[NH:7][CH:6]=[CH:5]2
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CN=CC2=CC1
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
A solution of the residue in acetic anhydride (10 ml) was refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was added with 2.5 N aqueous sodium hydroxide (20 ml)
|
Type
|
STIRRING
|
Details
|
stirred at 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to obtain the
|
Type
|
CUSTOM
|
Details
|
precipitated title compound (Intermediate 95, 623 mg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |